Ethyl 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylate
Description
Structural Classification and Nomenclature
This compound belongs to the heterocyclic organic compound class, specifically categorized within the imidazopyridine family. The compound features a bicyclic structure comprising a six-membered pyridine ring fused with a five-membered imidazole ring, forming the characteristic imidazo[1,2-a]pyridine core. This structural arrangement creates a nitrogen-containing heterocycle that exhibits unique electronic properties and potential for diverse chemical transformations.
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, where the numbering system begins from the nitrogen atom in the imidazole ring. The compound incorporates three distinct functional groups: a cyano group (-CN) positioned at the 6-position of the pyridine ring, a carboxylate ester group (-COOEt) at the 2-position of the imidazole ring, and an ethyl ester moiety. The complete structural formula C₁₁H₉N₃O₂ indicates the presence of eleven carbon atoms, nine hydrogen atoms, three nitrogen atoms, and two oxygen atoms.
Alternative nomenclature systems may refer to this compound as 6-cyanoimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester or this compound. The compound is also identified by its MDL number MFCD06739178, facilitating its recognition in chemical databases and literature. The InChI notation for this compound is InChI=1S/C11H9N3O2/c1-2-16-11(15)9-7-14-6-8(5-12)3-4-10(14)13-9/h3-4,6-7H,2H2,1H3, providing a standardized representation of its molecular structure.
The structural classification places this compound within the broader category of nitrogen-containing heterocycles, which are known for their significant biological activities and pharmaceutical applications. The presence of the cyano group enhances the compound's polarity and potential for hydrogen bonding interactions, while the ethyl ester group contributes to its solubility characteristics in organic solvents.
Historical Development in Heterocyclic Chemistry
The development of imidazo[1,2-a]pyridine chemistry traces back to fundamental research in heterocyclic compound synthesis, with significant contributions made by researchers in the mid-20th century. The structural and compositional analysis of imidazo[1,2-a]pyridines was meticulously explored by W.L. Mosby in 1961, marking a pivotal moment in the understanding of these complex heterocyclic compounds. This foundational work established the groundwork for subsequent research into their vast array of derivatives, which have since been recognized for their extensive pharmacological potentials and applications.
The evolution of imidazo[1,2-a]pyridine chemistry has been driven by the recognition of these compounds as privileged structures in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold has been identified as a "drug prejudice" scaffold due to its broad range of applications in medicinal chemistry, including anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic, proton pump inhibitor, and insecticidal activities. This diverse biological activity profile has encouraged extensive research into structural modifications and synthetic methodologies for accessing various derivatives.
Recent developments in imidazo[1,2-a]pyridine chemistry have focused on metal-free direct synthesis approaches, reflecting contemporary trends toward more sustainable and environmentally friendly synthetic methodologies. These advances have enabled more efficient access to complex derivatives such as this compound, facilitating their evaluation in various biological and materials applications.
The synthesis of this compound specifically involves multi-step organic reactions, often employing condensation reactions between appropriately substituted pyridine precursors and halogenated ketones or similar electrophilic species. Modern synthetic approaches have incorporated various catalytic systems and optimized reaction conditions to maximize product yield while minimizing side reactions. The development of reliable synthetic routes to this compound has been essential for its evaluation in pharmaceutical and materials chemistry applications.
Significance in Medicinal and Materials Chemistry
This compound holds considerable significance in medicinal chemistry research due to its structural features and potential biological activities. The compound's membership in the imidazo[1,2-a]pyridine family associates it with a class of molecules that have demonstrated remarkable therapeutic potential across multiple disease areas. The presence of both cyano and carboxylate functional groups provides opportunities for diverse molecular interactions with biological targets, potentially leading to novel therapeutic applications.
The cyano group in the compound's structure enables strong interactions with enzymes or receptors, potentially leading to inhibition of their activity. This property is particularly relevant in medicinal chemistry, where such compounds have been investigated for their therapeutic potential against diseases including multidrug-resistant tuberculosis by disrupting bacterial enzyme functions. The structural similarity to known bioactive compounds suggests potential applications in antimicrobial, anticancer, and other therapeutic areas.
In materials chemistry, this compound serves as a valuable intermediate for the synthesis of more complex molecular architectures. The compound's reactivity profile allows it to participate in diverse chemical transformations, making it a versatile building block in synthetic organic chemistry. Its ability to undergo nucleophilic substitution, oxidation, and coupling reactions expands its utility in constructing sophisticated molecular frameworks for advanced materials applications.
The following table summarizes key physicochemical properties of this compound:
The compound's significance extends to its role as a research tool for understanding structure-activity relationships within the imidazo[1,2-a]pyridine family. Systematic modifications of the cyano and carboxylate substituents provide insights into the molecular features responsible for biological activity, guiding the rational design of more potent and selective compounds. This approach has proven valuable in optimizing therapeutic profiles while minimizing unwanted side effects.
Furthermore, this compound contributes to the broader understanding of heterocyclic chemistry and its applications in drug discovery. The compound serves as a representative example of how structural modifications can modulate biological activity, providing valuable lessons for the design of future therapeutic agents. Its continued study contributes to the advancement of medicinal chemistry and the development of innovative treatments for various diseases.
Properties
IUPAC Name |
ethyl 6-cyanoimidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c1-2-16-11(15)9-7-14-6-8(5-12)3-4-10(14)13-9/h3-4,6-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFWEISJHSMCDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(C=CC2=N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70441062 | |
| Record name | Ethyl 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70441062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214958-33-5 | |
| Record name | Ethyl 6-cyanoimidazo[1,2-a]pyridine-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=214958-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70441062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Preparation Methods
Starting Materials and Core Formation
The synthesis generally starts from halogenated amino-pyridine derivatives such as 2-amino-3-chloro-4-iodopyridine or 2-amino-4-chloro-3-iodopyridine. These are condensed with α-halogenoketones to form diversely substituted imidazo[1,2-a]pyridines with halogens at positions 7 and 8, which serve as sites for further functionalization.
Regioselective Cross-Coupling Reactions
The halogen substituents (iodine and chlorine) on the imidazo[1,2-a]pyridine ring enable regioselective cross-coupling reactions to introduce various substituents, including aryl, cyano, alkyne, and amine groups.
Suzuki-Miyaura Cross-Coupling
- Utilizes 4-fluorophenylboronic acid or other arylboronic acids.
- Catalysts: PdCl2(dppf) or Pd(PPh3)4.
- Bases: Na2CO3 or K2CO3.
- Solvents: THF/H2O or dioxane/EtOH.
- Conditions: 75–150 °C, often under microwave irradiation for 15 min to overnight.
- Yields: 76% to 95% for substitution at the chlorine position (position 8) and 87% to 90% for iodine position (position 7).
- Microwave-assisted conditions significantly reduce reaction times and improve yields.
Sonogashira Cross-Coupling
- Introduces alkynyl substituents using terminal alkynes such as 4-ethynyltoluene.
- Catalysts: PdCl2(dppf), Pd(PPh3)4 with CuI co-catalyst.
- Bases: Triethylamine or t-BuONa.
- Solvent: DMF.
- Conditions: 90–100 °C under microwave irradiation for 20 min to 1 h.
- Yields: Moderate, 50% to 77%, with position 7 more reactive than position 8 due to steric and electronic effects.
- Reaction optimization is necessary to avoid dehalogenation and improve selectivity.
Cyanation
- Introduction of the cyano group at position 6 is achieved by reacting halogenated intermediates with copper(I) cyanide (CuCN).
- Solvents: Acetonitrile or DMF.
- Conditions: Microwave irradiation at 150–200 °C for 15–30 min.
- Yields: 32% initially, improved to 63%–72% with optimized conditions.
- The presence of the ethyl ester at position 2 reduces reactivity at position 8, requiring careful control of temperature and time.
Buchwald-Hartwig Amination
- Amination at halogenated positions using amines such as aniline or cyclohexylamine.
- Catalysts: Pd(PPh3)4, Pd2(dba)3 with ligands like Xantphos or rac-BINAP.
- Bases: DIPEA, K2CO3, or t-BuONa.
- Solvents: Acetonitrile, dioxane, or DMF.
- Conditions: Microwave irradiation at 80–180 °C for 30 min to 1 h.
- Yields: 40% to 66%, with amination at position 8 generally more challenging.
- CuI as a co-catalyst improves yields in some cases.
Summary Table of Key Reactions and Yields
Research Findings and Notes on Reactivity
- The 2-position substituent (ethyl ester in this case) influences the reactivity of the halogen substituents, particularly lowering the reactivity of chlorine at position 8 in cross-coupling and cyanation reactions.
- Microwave-assisted synthesis is a powerful tool to improve reaction rates and yields for these heterocyclic systems, enabling shorter reaction times and better control over regioselectivity.
- The presence of the cyano group at position 6 increases the electrophilicity of adjacent positions, affecting nucleophilic substitution reactions such as amination.
- The choice of catalyst, ligand, base, and solvent is critical to optimize yields and minimize side reactions such as dehalogenation or incomplete conversion.
Characterization and Purification
- The synthesized ethyl 6-cyanoimidazo[1,2-a]pyridine-2-carboxylate and its derivatives are typically characterized by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to confirm structure and purity.
- Purification is commonly achieved by chromatographic techniques, often following microwave-assisted reaction steps to isolate the desired regioisomeric products.
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products:
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Research indicates that Ethyl 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylate exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, with mechanisms often involving modulation of key signaling pathways such as the phosphatidylinositol 3-kinase (PI3K) pathway.
Anti-inflammatory Effects:
The compound has also been investigated for its anti-inflammatory properties. It is believed to interact with biological targets that regulate inflammatory responses, potentially making it a therapeutic agent for inflammatory diseases.
Chemical Synthesis
Building Block for Heterocycles:
this compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions, including nucleophilic substitutions and coupling reactions (e.g., Suzuki-Miyaura), allows for the development of novel compounds with tailored properties .
Biological Research
Bioactive Molecule Development:
This compound is utilized in the development of bioactive molecules and probes in biochemical studies. Its structural features make it suitable for exploring interactions with specific enzymes and receptors, contributing to the understanding of various biological processes.
Case Study 1: Anticancer Mechanisms
A study investigated the anticancer activity of this compound against several cancer cell lines. Results showed that the compound inhibited cell growth effectively at low micromolar concentrations. The study highlighted its mechanism involving the inhibition of critical enzymes associated with cancer cell survival and proliferation .
Case Study 2: Synthesis and Application in Drug Development
Another research effort focused on synthesizing derivatives of this compound through various coupling reactions. The synthesized compounds were evaluated for their biological activities, revealing promising candidates for further development as potential therapeutic agents against infectious diseases .
Mechanism of Action
The mechanism of action of Ethyl 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The cyano group and the imidazo[1,2-a]pyridine scaffold are crucial for its biological activity . The compound can inhibit enzymes or receptors involved in disease pathways, leading to its therapeutic effects . For example, it may inhibit kinases or other proteins involved in cell signaling, thereby exerting anticancer or antimicrobial effects .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares key structural and synthetic parameters of Ethyl 6-cyanoimidazo[1,2-a]pyridine-2-carboxylate with its analogues:
Key Observations:
- Electronic Effects: The 6-cyano group in the target compound increases polarity and electron-withdrawing character compared to bromo () or methyl () substituents. This enhances solubility in polar solvents and may improve binding affinity in biological targets .
- Halogenated Analogues: Bromo and chloro derivatives (e.g., ) exhibit higher molecular weights and are often used as intermediates for cross-coupling reactions (e.g., Suzuki in ).
- Steric and Functional Diversity: The 6-(1-cyanocyclopropyl) derivative () introduces steric bulk, which could hinder interactions in tight binding pockets, whereas the 5-amino analogue () offers a nucleophilic site for further derivatization .
Biological Activity
Ethyl 6-Cyanoimidazo[1,2-a]pyridine-2-carboxylate, a heterocyclic organic compound, has garnered attention for its notable biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound possesses a unique structure characterized by a pyridine ring fused to an imidazole moiety, with a cyano group and an ethyl ester substituent. Its molecular formula is and it has a molecular weight of approximately 215.21 g/mol . The presence of both electron-withdrawing (cyano) and electron-donating (ethyl) groups enhances its reactivity and biological interactions.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines. For instance, compounds structurally related to this compound have demonstrated submicromolar inhibitory activity against tumor cells . The mechanism of action often involves the modulation of key signaling pathways associated with cancer progression, particularly the phosphatidylinositol 3-kinase (PI3K) pathway .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It is believed to interact with specific biological targets that regulate inflammatory responses. By influencing pathways related to cytokine production and immune cell activation, this compound may serve as a potential therapeutic agent for inflammatory diseases .
The biological activity of this compound is attributed to its ability to bind to specific enzymes and receptors. This interaction can lead to the inhibition of enzymatic activity or modulation of receptor signaling pathways. For example, studies suggest that it can inhibit enzymes involved in cancer cell survival and proliferation .
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other compounds in the imidazo-pyridine class. Below is a comparison highlighting key features:
| Compound Name | Key Features |
|---|---|
| Ethyl 6-Cyanoimidazo[1,2-b]pyridine-3-carboxylate | Similar framework but different substitution pattern |
| Imidazo[1,2-a]pyridine | Core structure without additional functional groups |
| 6-Methylimidazo[1,2-a]pyridine | Methyl substitution alters reactivity and biological activity |
This table illustrates how the unique combination of functional groups in this compound enhances its reactivity compared to similar compounds.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound in drug development:
- Anticancer Activity : A study demonstrated that derivatives of this compound showed IC50 values ranging from 0.09 μM to 0.43 μM against various tumor cell lines, indicating strong anticancer potential .
- Inflammation Modulation : Research has indicated that this compound can downregulate pro-inflammatory cytokines in vitro, suggesting its utility in treating inflammatory conditions .
- Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cancer cell signaling pathways, providing insights into its mechanism as a therapeutic agent .
Q & A
Q. Spectroscopy :
- ¹H/¹³C NMR : To confirm substituent positions and ester/cyano group integration. For example, the cyano group’s electron-withdrawing effect deshields adjacent protons .
- IR Spectroscopy : Peaks at ~2240 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (ester C=O) validate functional groups .
- Mass Spectrometry (HRMS) : Accurate mass determination confirms molecular formula .
Q. Crystallography :
- Single-crystal X-ray diffraction (using SHELXL/SHELXS) resolves 3D structure and validates regiochemistry. Disorder in the imidazo-pyridine ring may require refinement with restraints .
Advanced: How can synthetic yields be improved for derivatives with electron-withdrawing substituents (e.g., cyano groups)?
Electron-withdrawing groups (EWGs) like cyano can deactivate the imidazo-pyridine core, necessitating optimized conditions:
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hrs to 30 mins) and improves yields by 15–20% .
- Flow chemistry : Continuous flow reactors enhance mixing and thermal control, particularly for hazardous intermediates .
- Catalytic systems : Pd/Cu catalysts enable selective cyanation at the 6-position, avoiding competing side reactions .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) stabilize intermediates in SNAr reactions involving EWGs .
Advanced: What strategies are used to elucidate the mechanism of biological activity for this compound?
Q. Target identification :
Q. Mechanistic studies :
- SAR analysis : Modifying the cyano group’s position or replacing it with halogens (Br/Cl) evaluates its role in bioactivity .
- Metabolic stability assays : Liver microsome studies assess cytochrome P450-mediated degradation, critical for drug design .
Advanced: How can researchers resolve contradictions in reported synthetic or biological data across studies?
Case example : Discrepancies in reaction yields for cyano-substituted derivatives may arise from varying catalytic systems or purification methods.
Resolution strategies :
- Comparative kinetic studies : Monitor reaction progress via HPLC to identify rate-limiting steps .
- Computational validation : Density Functional Theory (DFT) calculates transition-state energies to explain substituent effects .
- Reproducibility protocols : Standardize solvent purity, catalyst loading, and workup procedures across labs .
Advanced: What challenges arise in crystallographic analysis of this compound, and how are they addressed?
Q. Challenges :
Q. Solutions :
- Low-temperature data collection : Reduces thermal motion artifacts.
- Hirshfeld surface analysis : Maps intermolecular interactions to validate packing models .
Basic: What safety precautions are necessary when handling this compound?
- GHS Classification : Likely classified as H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) based on analogs .
- Handling : Use fume hoods, nitrile gloves, and PPE.
- Waste disposal : Incinerate in approved facilities to avoid environmental release of cyano groups .
Advanced: How can in silico methods predict toxicity and optimize safety profiles?
- ADMET prediction : Tools like SwissADME estimate permeability (LogP), cytochrome inhibition, and Ames test mutagenicity .
- QSAR models : Relate structural features (e.g., cyano group) to toxicity endpoints (e.g., hepatotoxicity) using public databases (EPA CompTox) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
